molecular formula C12H14ClNO6S B7468945 5-Chloro-2-methoxy-3-morpholin-4-ylsulfonylbenzoic acid

5-Chloro-2-methoxy-3-morpholin-4-ylsulfonylbenzoic acid

Cat. No. B7468945
M. Wt: 335.76 g/mol
InChI Key: HDWZXXDHGLUYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-methoxy-3-morpholin-4-ylsulfonylbenzoic acid, commonly known as CMMSB, is a chemical compound used in scientific research. It is a sulfonamide-based compound that has been found to have potential application in various fields such as cancer research, drug development, and molecular biology.

Mechanism of Action

The mechanism of action of CMMSB is not fully understood. However, it is known to inhibit the activity of certain enzymes involved in cellular processes such as protein degradation and cancer cell proliferation. CMMSB has also been found to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and physiological effects:
CMMSB has been found to have biochemical and physiological effects on cells. It has been found to inhibit the activity of certain enzymes involved in protein degradation, leading to the accumulation of proteins in cells. This can have both positive and negative effects on cellular function, depending on the specific protein involved.

Advantages and Limitations for Lab Experiments

One advantage of using CMMSB in lab experiments is its ability to inhibit the activity of specific enzymes. This allows researchers to study the effects of protein accumulation on cellular function. However, one limitation of using CMMSB is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on CMMSB. One direction is the development of new drugs based on the CMMSB scaffold. Another direction is the study of the effects of CMMSB on specific proteins and cellular processes. Additionally, the development of new synthesis methods for CMMSB could improve its yield and make it more accessible for research purposes.

Synthesis Methods

The synthesis of CMMSB involves a series of chemical reactions starting from 5-chloro-2-methoxybenzoic acid. The first step involves the conversion of the carboxylic acid group to a sulfonyl chloride group using thionyl chloride. The resulting compound is then reacted with morpholine to form the morpholinylsulfonyl chloride intermediate. Finally, the intermediate is reacted with 5-chloro-2-methoxybenzyl alcohol to yield CMMSB. The overall yield of the synthesis is around 50%.

Scientific Research Applications

CMMSB has been found to have potential application in various fields of scientific research. In cancer research, CMMSB has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. CMMSB has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, making it a potential candidate for the development of anti-cancer drugs.
In drug development, CMMSB has been found to have potential as a scaffold for the design of new drugs. Its sulfonamide group has been found to be a pharmacophore, a part of the molecule that is responsible for its biological activity. This makes CMMSB a useful starting point for the development of new drugs that target specific enzymes or receptors.
In molecular biology, CMMSB has been used as a tool to study the function of certain proteins. It has been found to inhibit the activity of certain enzymes involved in protein degradation, allowing researchers to study the effects of protein accumulation on cellular function.

properties

IUPAC Name

5-chloro-2-methoxy-3-morpholin-4-ylsulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO6S/c1-19-11-9(12(15)16)6-8(13)7-10(11)21(17,18)14-2-4-20-5-3-14/h6-7H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWZXXDHGLUYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1S(=O)(=O)N2CCOCC2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methoxy-3-morpholin-4-ylsulfonylbenzoic acid

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